(2E,4E)-Hexa-2,4-diene-1,6-diol: A Technical Guide for Researchers
(2E,4E)-Hexa-2,4-diene-1,6-diol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the known chemical properties of (2E,4E)-hexa-2,4-diene-1,6-diol. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry who may be interested in the synthesis, characterization, and potential applications of this and related unsaturated diol compounds.
Core Chemical Properties
(2E,4E)-hexa-2,4-diene-1,6-diol is a linear diol with a conjugated diene system. The stereochemistry of the double bonds is exclusively trans (E). Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| CAS Number | 107550-83-4 |
| Density | 1.039 g/cm³ |
| Boiling Point | 273.1 °C at 760 mmHg |
| Refractive Index | 1.513 |
| Flash Point | 137.1 °C |
Synthesis and Experimental Protocols
A proposed two-step synthesis of (2E,4E)-hexa-2,4-diene-1,6-diol is outlined below.
Step 1: Synthesis of 2,4-Hexadiyne-1,6-diol (Hypothetical Protocol)
This step involves the Glaser-Hay coupling of propargyl alcohol.
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Reactants: Propargyl alcohol, a copper (I) salt (e.g., CuCl), a base (e.g., pyridine or an amine), and an oxidant (typically air or oxygen).
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Solvent: A suitable organic solvent such as methanol or ethanol.
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Procedure: Propargyl alcohol is reacted in the presence of the copper catalyst and base while air or oxygen is bubbled through the reaction mixture. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated and purified, typically by crystallization or chromatography.
Step 2: Stereoselective Reduction to (2E,4E)-Hexa-2,4-diene-1,6-diol (Hypothetical Protocol)
The reduction of the internal triple bonds of 2,4-hexadiyne-1,6-diol to trans-double bonds can be achieved using various reducing agents.
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Reducing Agent: A common method for the stereoselective reduction of alkynes to trans-alkenes is the use of sodium in liquid ammonia (Birch reduction). Other methods might include catalytic hydrogenation with a Lindlar catalyst under specific conditions or using other metal-based reducing agents.
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Procedure (Birch Reduction): 2,4-hexadiyne-1,6-diol is dissolved in liquid ammonia, and small pieces of sodium are added until a persistent blue color is observed, indicating the presence of solvated electrons. The reaction is then quenched with a proton source, such as ammonium chloride or an alcohol. Work-up and purification would yield the desired (2E,4E)-hexa-2,4-diene-1,6-diol.
The following diagram illustrates the proposed synthetic workflow.
Spectral Data
No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for (2E,4E)-hexa-2,4-diene-1,6-diol has been identified at the time of this report. Researchers interested in this compound would need to perform their own spectral analysis for structural confirmation.
Reactivity and Stability
The chemical reactivity of (2E,4E)-hexa-2,4-diene-1,6-diol is dictated by the presence of the conjugated diene system and the primary alcohol functional groups.
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Diene System: The conjugated double bonds can participate in various reactions, including Diels-Alder cycloadditions, electrophilic additions, and polymerization. The (E,E) stereochemistry influences the geometry of the products of these reactions.
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Alcohol Groups: The primary hydroxyl groups can undergo typical alcohol reactions such as oxidation to aldehydes or carboxylic acids, esterification, and etherification.
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Stability: Conjugated dienes are generally more stable than isolated dienes due to resonance. However, the compound may be susceptible to oxidation, especially in the presence of light and air, and polymerization upon heating.
Potential Applications in Drug Development and Research
While there is no specific information on the biological activity or drug development applications of (2E,4E)-hexa-2,4-diene-1,6-diol, the structural motif of unsaturated diols is of interest in medicinal chemistry.
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Scaffolding for Bioactive Molecules: The linear, functionalized backbone of this diol could serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The double bonds and hydroxyl groups provide handles for further chemical modifications.
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Potential Cytotoxic Activity: Some unsaturated diols and related compounds have been investigated for their cytotoxic effects against cancer cell lines. The conjugated system can interact with biological macromolecules, and this class of compounds warrants further investigation for potential anti-cancer properties.
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Precursor for Natural Product Synthesis: The dienediol moiety is a structural component of some natural products. Therefore, (2E,4E)-hexa-2,4-diene-1,6-diol could be a valuable building block in the total synthesis of such compounds.
The following diagram illustrates a logical workflow for investigating the potential of a novel compound like (2E,4E)-hexa-2,4-diene-1,6-diol in a drug discovery context.
Conclusion
(2E,4E)-hexa-2,4-diene-1,6-diol is a simple yet potentially versatile chemical entity. While detailed experimental and biological data are currently lacking in the public domain, its structural features suggest potential for further investigation, particularly in the areas of synthetic methodology development and as a scaffold in medicinal chemistry. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds. Further experimental work is necessary to fully elucidate its chemical and biological properties.



